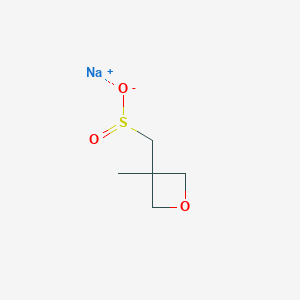![molecular formula C17H14O4 B15074658 {4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid](/img/structure/B15074658.png)
{4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid is an organic compound characterized by its phenyl and acetic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid typically involves the condensation of 4-hydroxybenzaldehyde with phenylacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently hydrolyzed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, halogens.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, {4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. It is used in the development of new drugs targeting specific enzymes and receptors.
Medicine: In medicine, this compound derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and bacterial infections.
Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of {4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
- 4-hydroxyphenylacetic acid
- 4-phenylbutyric acid
- 4-phenyl-3-buten-2-one
Comparison: Compared to similar compounds, {4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid exhibits unique structural features, such as the presence of both phenyl and acetic acid groups, which contribute to its distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H14O4 |
|---|---|
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
2-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H14O4/c18-16(14-4-2-1-3-5-14)11-8-13-6-9-15(10-7-13)21-12-17(19)20/h1-11H,12H2,(H,19,20)/b11-8+ |
Clé InChI |
RAWOIFJFAZJKMJ-DHZHZOJOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


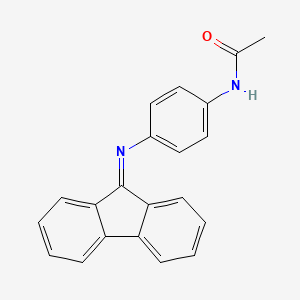
![(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15074591.png)
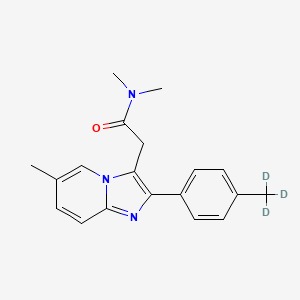
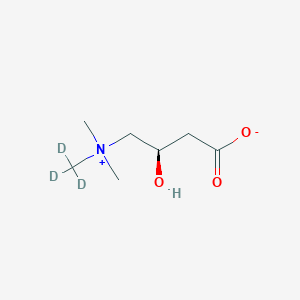
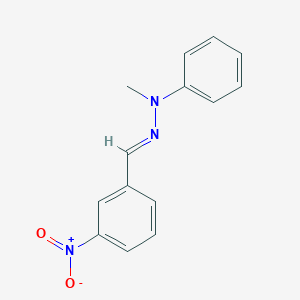
![15-Tetracosenamide, 2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-, (2R,15Z)-](/img/structure/B15074621.png)

![Glycine, N-[N-[N-[(phenylmethoxy)carbonyl]glycyl]glycyl]-, methyl ester](/img/structure/B15074623.png)
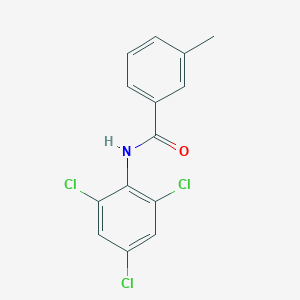


![P,'-[Methylenebis(oxy)]ditoluene](/img/structure/B15074634.png)
![4-(Benzenesulfonyl)-4-[3-(phenylsulfanyl)propyl]cyclohex-2-en-1-one](/img/structure/B15074650.png)
